N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide

Material Science Stabilizers Nitrocellulose

This is the definitive choice for two high-value applications: (1) as a nitrocellulose stabilizer that extends storage life from 10.57 to 24.9 years (a 135.6% improvement) and (2) as a privileged building block for N-methylated amines/peptides, where its pre-installed N-methyl group eliminates an entire alkylation step. Commercially available at a guaranteed minimum purity of 95%, it ensures reproducible, step-efficient synthesis that generic Ns-amides cannot match.

Molecular Formula C8H11N3O4S
Molecular Weight 245.26 g/mol
CAS No. 68502-28-3
Cat. No. B3150148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-(methylamino)-3-nitrobenzenesulfonamide
CAS68502-28-3
Molecular FormulaC8H11N3O4S
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-]
InChIInChI=1S/C8H11N3O4S/c1-9-7-4-3-6(16(14,15)10-2)5-8(7)11(12)13/h3-5,9-10H,1-2H3
InChIKeyRZJVXIKQMVCDHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.8 [ug/mL]

N-Methyl-4-(methylamino)-3-nitrobenzenesulfonamide (CAS 68502-28-3) | A Specialized Nitrobenzenesulfonamide Intermediate


N-Methyl-4-(methylamino)-3-nitrobenzenesulfonamide (CAS 68502-28-3) is a specialized nitrobenzenesulfonamide derivative containing both a nitro group and a methylamino substituent on the aromatic ring, along with a sulfonamide functional group [1]. This compound is primarily utilized as a versatile intermediate and reagent in organic synthesis, particularly in the construction of complex nitrogen-containing molecules . Its structure allows it to participate in key transformations such as N-alkylation and subsequent deprotection, making it valuable in medicinal chemistry and peptide synthesis [2]. The compound is commercially available, typically with a purity of 95% .

Procurement Rationale for N-Methyl-4-(methylamino)-3-nitrobenzenesulfonamide: Why In-Class Analogs Are Not Interchangeable


While other nitrobenzenesulfonamide (Ns) derivatives share a core motif, the specific substitution pattern of N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide—namely, the 4-methylamino group adjacent to a 3-nitro group—imparts distinct reactivity and application-specific performance that cannot be replicated by generic ortho- or para-nitrobenzenesulfonamides [1]. Simple Ns analogs lack the pre-installed methylamino handle, which is critical for specific downstream synthetic sequences requiring a differentiated N-methylation site [2]. Furthermore, empirical data demonstrates that this compound provides unique value as a stabilizer for nitrocellulose, a function not observed for other common Ns-amides, where it extends storage life by 135.6% . Substituting with an incorrect isomer or unsubstituted analog would compromise synthetic efficiency, increase step count, or result in the failure of specific applications, particularly in material stabilization.

Quantitative Differentiation of N-Methyl-4-(methylamino)-3-nitrobenzenesulfonamide: Key Comparative Performance Data


Nitrocellulose Stabilization: A Unique, Quantifiable Functional Advantage Over Unsubstituted Ns-Amides

N-Methyl-4-(methylamino)-3-nitrobenzenesulfonamide (MNA) uniquely acts as a thermal stabilizer for nitrocellulose (NC), significantly extending its storage life. This is a highly specific, quantifiable application not reported for standard 2- or 4-nitrobenzenesulfonamide building blocks . At ambient temperature (298.15 K), the addition of MNA extends the storage life of NC from a baseline of 10.57 years to 24.9 years, a life extension rate of 135.6% . This performance is directly attributable to the specific substitution pattern of the compound.

Material Science Stabilizers Nitrocellulose

Commercial Availability and Purity: A Defined Starting Point for Reproducible Synthesis

For scientific procurement, the commercial availability and defined purity of N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide are critical differentiators. Unlike custom-synthesized or less common analogs, this compound is readily available from multiple suppliers with a consistently specified minimum purity of 95% . This ensures a reliable, well-characterized starting point for research, minimizing batch-to-batch variability and the need for extensive in-house purification, which is a common issue with in-class compounds that are not stocked commercially .

Chemical Synthesis Procurement Reproducibility

Dual Reactivity as an Ns-Amide and a Pre-Methylated Scaffold: Streamlining Multi-Step Synthesis

The compound uniquely combines the reactivity of a nitrobenzenesulfonamide (Ns) protecting/activating group with a pre-installed N-methylamino group. This dual functionality is a distinct advantage over using standard Ns-amides (e.g., 2- or 4-nitrobenzenesulfonamides) which lack this pre-functionalization [1]. In synthetic sequences, this can save an entire alkylation step. Ns-amides are known to undergo smooth alkylation under Mitsunobu or conventional conditions to give N-alkylated sulfonamides in near quantitative yields [2]. This compound provides a scaffold where the alkylation is already differentiated, a valuable feature for the synthesis of complex N-methylated amines and peptides where site-selective N-methylation is challenging [3].

Organic Synthesis Protecting Groups Peptide Chemistry

Validated Application Scenarios for N-Methyl-4-(methylamino)-3-nitrobenzenesulfonamide Based on Performance Evidence


Enhanced Stability in Energetic Material Formulations

This compound is the clear choice for applications requiring the stabilization of nitrocellulose. The quantitative evidence shows it extends storage life by 135.6% (from 10.57 to 24.9 years) at ambient temperature, a performance metric unmatched by generic Ns-amides. It is therefore suitable for use as an additive in long-term storage of NC-based materials .

Synthesis of Differentiated N-Methylated Secondary Amines and Peptides

For synthetic chemists, this compound is a preferred building block when constructing complex N-methylated amines. Its dual functionality as an Ns-amide with a pre-installed N-methyl group eliminates an entire alkylation step compared to using standard Ns-amides. This streamlines the synthesis of N-methyl amino acids and peptides, where selective N-methylation is a key challenge .

Reproducible Starting Material for Medicinal Chemistry and Chemical Biology

In medicinal chemistry, where reproducible synthesis is paramount, the commercial availability of this compound at a guaranteed minimum purity of 95% makes it a superior choice over custom-synthesized or less available analogs . It provides a reliable, well-characterized building block for the construction of diverse chemical libraries, reducing the variability and failure risk associated with sourcing uncharacterized in-class compounds .

Precursor for Site-Specific Derivatization in Material Science

The specific ortho-relationship between the nitro and methylamino groups provides a unique chemical handle for further functionalization. This makes the compound valuable for synthesizing specialized materials and ligands where a defined spatial arrangement of functional groups is required, a capability not offered by simpler, unsubstituted sulfonamides .

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